molecular formula C16H16N2O B3025030 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole CAS No. 82326-46-3

2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No. B3025030
CAS RN: 82326-46-3
M. Wt: 252.31 g/mol
InChI Key: UMKDQBOTXZSEJU-UHFFFAOYSA-N
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Description

“2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole” is a chemical compound with the molecular formula C16H16N2O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole” consists of a benzimidazole core with a 3,4-dimethylphenoxy)methyl group attached. The average mass of the molecule is 252.311 Da and the monoisotopic mass is 252.126266 Da .

Scientific Research Applications

Antimicrobial Activity

Benzimidazoles, including our compound of interest, have demonstrated potent antimicrobial effects against various strains of microorganisms . Researchers have explored their use as antibacterial, antifungal, and antiviral agents. The specific mechanisms involve inhibition of essential enzymes or interference with nucleic acid synthesis.

Future Directions

The future directions for “2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole” could involve further exploration of its synthesis, chemical reactions, and potential therapeutic applications. Given the importance of benzimidazole derivatives in medicinal chemistry, this compound could be a valuable target for future research .

properties

IUPAC Name

2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-7-8-13(9-12(11)2)19-10-16-17-14-5-3-4-6-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDQBOTXZSEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236143
Record name 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole

CAS RN

82326-46-3
Record name 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82326-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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